

Deutarserine vs. D-Serine: A Comparative Analysis of Metabolic Stability

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Compound of Interest

Compound Name: Deutarserine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of **Deutarserine** (CTP-692) and its non-deuterated counterpart, D-serine. The information presented herein is supported by available preclinical and clinical data to assist researchers and drug development professionals in their assessment of these compounds.

Introduction

D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor and has been investigated as a potential therapeutic agent for conditions such as schizophrenia.[1] However, its clinical utility has been hampered by concerns regarding its pharmacokinetic profile and potential for nephrotoxicity at high doses.[1][2] **Deutarserine**, a deuterated form of D-serine, was developed to address these limitations by improving its metabolic stability.[3] Deuteration, the selective replacement of hydrogen atoms with deuterium, can slow down metabolic processes, leading to an extended half-life and increased systemic exposure of a drug.

Comparative Metabolic Stability: Preclinical and Clinical Findings

Preclinical and Phase 1 clinical studies have demonstrated that **Deutarserine** exhibits enhanced metabolic stability compared to D-serine. This is primarily attributed to the kinetic

isotope effect, where the substitution of hydrogen with the heavier isotope deuterium slows the rate of enzymatic metabolism. The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO).[4]

Quantitative Analysis of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Deutarserine** and D-serine from available studies.

Pharmacokinetic Parameter	Deutarserine (CTP-692)	D-serine	Study Type	Reference
Plasma Half-life (t _{1/2})	Longer than D-serine	~1.2 hours (in mice)	Preclinical (mice)	[5]
Area Under the Curve (AUC)	Greater than D-serine	-	Preclinical & Phase 1	[6][7]
Plasma Exposure	Increased compared to D-serine	Baseline	Phase 1 Crossover Study (n=11)	[6]

Specific numerical values for some parameters for **Deutarserine** are not publicly available in the provided search results but are qualitatively described as improved compared to D-serine.

Experimental Protocols

In Vivo Assessment of Pharmacokinetics in Healthy Volunteers (Phase 1)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Deutarserine** in healthy volunteers. A key component of this program was a crossover study designed to directly compare the pharmacokinetic profiles of **Deutarserine** and D-serine.

- Study Design: A single-dose, open-label, randomized, two-period crossover study.
- Participants: 11 healthy adult volunteers.

- Intervention: Participants received a single oral dose of **Deutarserine** (CTP-692) and a single oral dose of D-serine, with a washout period between the two administrations.
- Sampling: Blood samples were collected at predetermined time points post-administration to measure plasma concentrations of each compound.
- Analysis: Pharmacokinetic parameters, including AUC and other relevant metrics, were calculated and compared between the two treatment periods.
- Bioanalytical Method: Plasma concentrations of **Deutarserine** and D-serine were likely determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

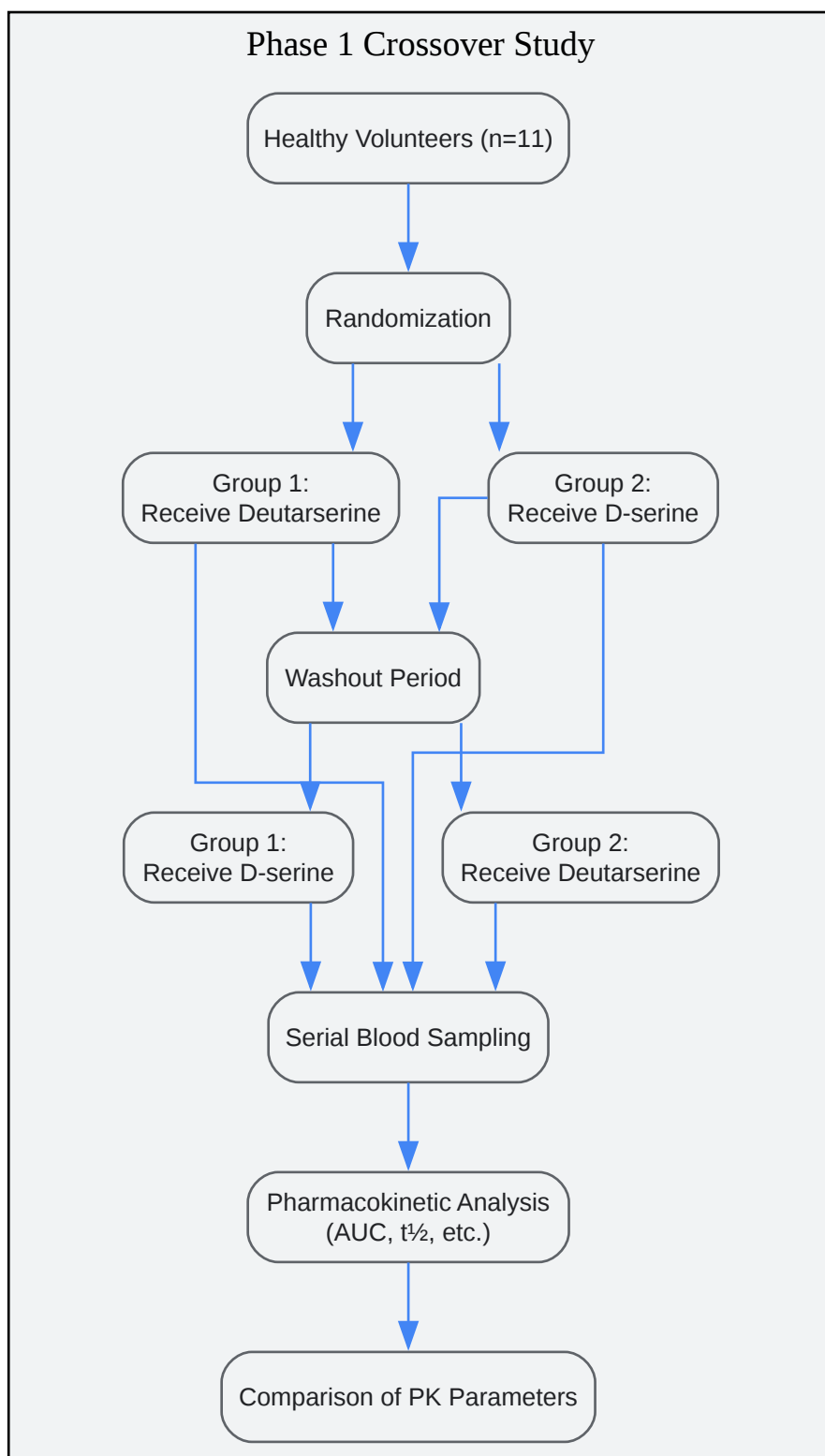
Preclinical Assessment of Metabolic Stability and Safety

Preclinical studies in animal models were conducted to assess the metabolic stability and safety profile of **Deutarserine** in comparison to D-serine.

- Animal Model: Rodent models (e.g., rats, mice) were likely used.
- Administration: Both compounds were administered orally or intravenously to different groups of animals.
- Pharmacokinetic Analysis: Blood samples were collected over time to determine the pharmacokinetic profiles, including half-life and AUC.
- Metabolic Stability Assessment: In vitro studies using liver microsomes or recombinant D-amino acid oxidase may have been performed to directly compare the rate of metabolism of **Deutarserine** and D-serine.
- Safety Evaluation: Markers of renal function, such as blood urea nitrogen (BUN) and creatinine, were monitored to assess the potential for nephrotoxicity.

Visualizing the Experimental Workflow and Metabolic Pathway

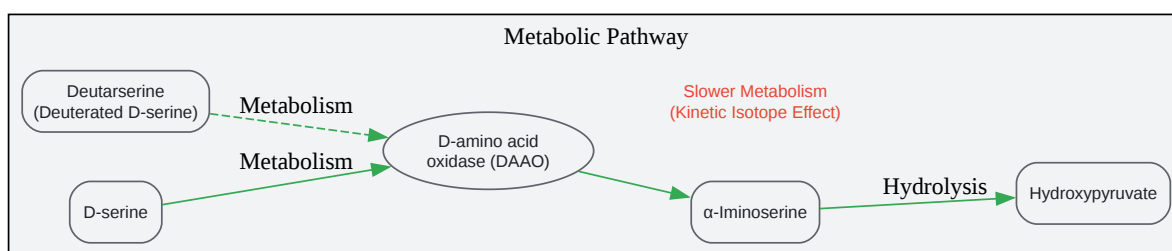
Experimental Workflow for Comparative Pharmacokinetic Analysis



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Caption: Workflow of the Phase 1 crossover study comparing the pharmacokinetics of **Deutarserine** and D-serine.

D-serine Metabolic Pathway and the Impact of Deuteration



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Caption: Metabolic pathway of D-serine via D-amino acid oxidase and the inhibitory effect of deuteration.

Conclusion

The available data strongly indicates that **Deutarserine** possesses enhanced metabolic stability compared to D-serine. This is evidenced by its longer half-life and increased plasma exposure observed in both preclinical and Phase 1 clinical studies. The strategic deuteration of D-serine effectively slows its degradation by D-amino acid oxidase. While **Deutarserine** ultimately did not demonstrate efficacy in a Phase 2 trial for schizophrenia, the findings regarding its improved pharmacokinetic profile provide valuable insights for the application of deuteration technology in drug development to enhance the metabolic properties of other compounds.[2]

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